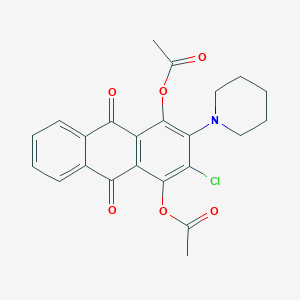
4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetyloxy, chloro, dioxo, and piperidino
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation reactions.
Introduction of the chloro and dioxo groups: Chlorination and oxidation reactions are employed to introduce these functional groups.
Piperidino substitution: The piperidine ring is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetyloxy group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core.
Reduction: Reduction reactions can target the dioxo groups, converting them to hydroxyl groups.
Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydroxyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: The corresponding alcohol and acetic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of reactive intermediates. The chloro and dioxo groups can participate in redox reactions, while the piperidino group can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-morpholino-9,10-dihydro-1-anthracenyl acetate
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-pyrrolidino-9,10-dihydro-1-anthracenyl acetate
- 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-azepano-9,10-dihydro-1-anthracenyl acetate
Comparison:
- Structural Differences: The primary difference lies in the nature of the nitrogen-containing ring (piperidino, morpholino, pyrrolidino, azepano).
- Reactivity: The reactivity can vary based on the electronic and steric effects of the different nitrogen-containing rings.
- Applications: While all these compounds may have similar applications, the specific properties and efficacy can differ based on their structure.
This detailed article provides a comprehensive overview of 4-(Acetyloxy)-2-chloro-9,10-dioxo-3-piperidino-9,10-dihydro-1-anthracenyl acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H20ClNO6 |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(4-acetyloxy-3-chloro-9,10-dioxo-2-piperidin-1-ylanthracen-1-yl) acetate |
InChI |
InChI=1S/C23H20ClNO6/c1-12(26)30-22-16-17(21(29)15-9-5-4-8-14(15)20(16)28)23(31-13(2)27)19(18(22)24)25-10-6-3-7-11-25/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
InChI Key |
OZGUYNPPWRYIFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC(=O)C)Cl)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















